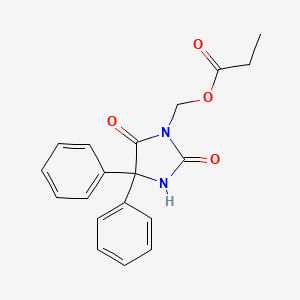

2,4-Imidazolidinedione, 3-((1-oxopropoxy)methyl)-5,5-diphenyl-

Description

The compound 2,4-Imidazolidinedione, 3-((1-oxopropoxy)methyl)-5,5-diphenyl- (hereafter referred to as the target compound) is a derivative of 5,5-diphenylhydantoin (phenytoin), a well-known antiepileptic agent. Its structure features a hydantoin core (2,4-imidazolidinedione) substituted at the 3-position with a propionoxymethyl group (derived from 1-oxopropoxy) and at the 5-positions with two phenyl groups. This modification is designed to enhance bioavailability or modulate pharmacological activity through esterification, a strategy commonly employed in prodrug development .

Properties

CAS No. |

85901-32-2 |

|---|---|

Molecular Formula |

C19H18N2O4 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl propanoate |

InChI |

InChI=1S/C19H18N2O4/c1-2-16(22)25-13-21-17(23)19(20-18(21)24,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,20,24) |

InChI Key |

FBQTWGHLMQUOQL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 3-((1-oxopropoxy)methyl)-5,5-diphenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-imidazolidinedione with 3-((1-oxopropoxy)methyl)-5,5-diphenyl- precursors in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also taken into account to minimize the impact on the environment.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 3-((1-oxopropoxy)methyl)-5,5-diphenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted imidazolidinedione derivatives.

Scientific Research Applications

2,4-Imidazolidinedione, 3-((1-oxopropoxy)methyl)-5,5-diphenyl- has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 3-((1-oxopropoxy)methyl)-5,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 5,5-Diphenylhydantoin Derivatives

The target compound belongs to a class of 3-substituted-5,5-diphenylhydantoins. Below is a comparative analysis of its structural and functional analogs:

Table 1: Structural and Pharmacological Comparison of 5,5-Diphenylhydantoin Derivatives

Comparative Reactivity :

- Halogenated Derivatives (e.g., BCDMH): Require electrophilic halogenation under acidic conditions, differing from the target compound’s nucleophilic substitution pathway .

- Phosphorylated Derivatives (e.g., fosphenytoin): Synthesized via phosphorylation of 3-hydroxymethylphenytoin, emphasizing the role of prodrug engineering .

Anticonvulsant Activity:

- The target compound’s ester group may act as a prodrug , hydrolyzing in vivo to release phenytoin or its active metabolites. This mirrors fosphenytoin’s mechanism, which converts to phenytoin via phosphatase enzymes .

- 3-Acetyl and 3-Methyl derivatives show moderate activity in preclinical models but lack the esterase-sensitive functionality of the target compound, limiting their utility as prodrugs .

Industrial Use:

Key Research Findings

Synthetic Yields : Derivatives like 3-acetyl-5,5-diphenylhydantoin are obtained in 56% yield via acetylation, while halogenated analogs achieve >90% yields due to favorable electrophilic conditions .

Thermal Stability : The target compound’s ester group may reduce melting points compared to phenytoin sodium (mp >290°C), enhancing processability .

Toxicity : Halogenated hydantoins (e.g., BCDMH) exhibit dermal toxicity (TDLo = 3513 mg/kg in mice), whereas phenytoin derivatives prioritize CNS safety profiles .

Biological Activity

2,4-Imidazolidinedione, 3-((1-oxopropoxy)methyl)-5,5-diphenyl- is a heterocyclic compound that has gained attention in pharmaceutical research due to its potential biological activities. This compound is part of a broader class of imidazolidinediones known for their diverse pharmacological properties, including anticonvulsant and antiarrhythmic effects.

- Chemical Formula : C19H18N2O4

- Molecular Weight : 338.36 g/mol

- SMILES Notation : CCC(=O)OCN1C(=O)NC(...

The biological activity of 2,4-Imidazolidinedione derivatives is primarily attributed to their interaction with various biological targets, including receptors and enzymes involved in metabolic pathways. The imidazolidine ring structure allows these compounds to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological macromolecules.

Anticonvulsant Properties

Research indicates that imidazolidinediones exhibit anticonvulsant activity. A study demonstrated that derivatives of imidazolidinones could significantly reduce seizure activity in animal models. The mechanism involves modulation of neurotransmitter release and enhancement of GABAergic transmission, which is critical for controlling neuronal excitability .

Cardiovascular Effects

Another significant area of research focuses on the cardiovascular effects of imidazolidinediones. For instance, derivatives have shown potential as antihypertensive agents by acting on imidazoline binding sites (IBS) and adrenergic receptors. A specific compound from this class was found to induce hypotension and bradycardia in spontaneously hypertensive rats, suggesting a pathway through which these compounds can regulate blood pressure .

Study 1: Anticonvulsant Activity

In a controlled study involving various imidazolidinone derivatives, compounds were administered at different dosages (1 mg/kg to 30 mg/kg) to assess their anticonvulsant effects. Results indicated a dose-dependent reduction in seizure frequency and duration, with significant efficacy observed at higher concentrations .

Study 2: Cardiovascular Impact

A pharmacological evaluation was conducted on a new derivative of 2,4-Imidazolidinedione. The compound was tested for its ability to lower mean arterial pressure (MAP) and heart rate (HR). The study found that at doses of 20 mg/kg and 30 mg/kg, the compound effectively lowered MAP by approximately 30% and HR by about 50%, demonstrating its potential as an antihypertensive agent .

Data Tables

| Biological Activity | Effect | Dosage | Model |

|---|---|---|---|

| Anticonvulsant | Reduced seizure frequency | 1-30 mg/kg | Animal Model |

| Hypotensive | Lowered MAP | 20-30 mg/kg | Spontaneously Hypertensive Rats |

| Bradycardic | Decreased HR | 20-30 mg/kg | Spontaneously Hypertensive Rats |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.